Cefovecin sodium
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Overview
Description
Cefovecin sodium is a third-generation cephalosporin antibiotic primarily used in veterinary medicine. It is marketed under the trade name Convenia and is used to treat skin infections in cats and dogs caused by bacteria such as Pasteurella multocida, Staphylococcus intermedius, and Streptococcus canis . This compound is notable for its long-acting properties, allowing for single-dose administration, which ensures compliance and reduces the risk of missed doses .
Mechanism of Action
Target of Action
Cefovecin sodium, a third-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) in the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for bacterial survival .
Mode of Action
This compound exerts its antibacterial effects by binding to PBPs, thereby inhibiting bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By binding to PBPs, this compound prevents the cross-linking of peptidoglycan chains, a critical step in cell wall synthesis. This disruption in the pathway leads to the weakening of the bacterial cell wall, causing bacterial cell lysis and death .
Pharmacokinetics
It is rapidly and completely absorbed following subcutaneous administration . In dogs, the half-life of cefovecin is 5.5 days, and in cats, it is 6.9 days . Due to its high protein-binding property, this compound remains in the body for up to 65 days .
Result of Action
The molecular effect of this compound’s action is the disruption of the bacterial cell wall, leading to cell death . On a cellular level, this results in the effective treatment of skin infections in cats and dogs caused by susceptible strains of bacteria, including Staphylococcus intermedius, Streptococcus canis, and Pasteurella multocida .
Action Environment
Environmental factors such as the presence of other drugs, patient compliance, and the specific characteristics of the infection site can influence the action, efficacy, and stability of this compound. For instance, the long duration of therapeutic plasma concentrations and lack of adverse effects make this compound a useful antimicrobial drug for treating skin infections in cats and dogs . These injectable agents can present long-lasting subtherapeutic concentrations after the resolution of infection, which is related to the development of microbial resistance .
Biochemical Analysis
Biochemical Properties
Cefovecin sodium interacts with penicillin-binding proteins in bacterial cell walls, blocking cell wall synthesis and resulting in cell death . This interaction is key to its role in biochemical reactions. It is highly protein-bound and has a long duration of activity .
Cellular Effects
This compound exerts its effects on various types of cells, particularly bacterial cells. It inhibits cell wall mucopeptide synthase, thereby hindering cell wall mucopeptide synthesis, causing bacterial cell wall defects, bacterial expansion, and lysis . This impacts cellular function, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to penicillin-binding proteins in the bacterial cell wall. This binding inhibits the synthesis of the bacterial cell wall, leading to cell death . It does not affect species of Pseudomonas or Enterococcus due to its high protein-binding .
Temporal Effects in Laboratory Settings
The antimicrobial effects of this compound last for 14 days following administration . Over time, the presence of subtherapeutic concentrations after the resolution of infections is associated with the development of resistance in microbes .
Dosage Effects in Animal Models
In drug studies, this compound administered to dogs was 92.4% effective against skin infections at the recommended dosage . In cats, it was 96.8% effective against skin infections . The effects of the product vary with different dosages in animal models, and high doses may lead to adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathway that disrupts bacterial cell wall synthesis . It binds to penicillin-binding proteins, which are enzymes involved in the final step of cell wall biosynthesis .
Transport and Distribution
This compound is administered via subcutaneous injection . It is highly protein-bound, which may influence its transport and distribution within cells and tissues .
Subcellular Localization
As an antibiotic, this compound does not have a specific subcellular localization within animal cells. Within bacterial cells, it targets the cell wall, specifically the penicillin-binding proteins involved in cell wall synthesis .
Preparation Methods
The synthesis of cefovecin sodium involves several steps. One method includes the reaction of a THF Cephem compound with a MAEM compound . Another process involves treating 2-(Z)-methoxyimino-2-(2-tritylaminothiazol-4-yl)acetic acid hydrochloride with mesyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) to produce a mesylate compound. This compound is then condensed with a cephem compound, followed by deprotection and hydrolysis to yield this compound . Industrial production methods focus on optimizing these reactions to increase yield and purity while reducing production costs .
Chemical Reactions Analysis
Cefovecin sodium undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the cefovecin molecule, potentially altering its antibacterial activity.
Substitution Reactions: Common reagents used in these reactions include mesyl chloride and DIPEA.
Scientific Research Applications
Cefovecin sodium is extensively used in veterinary medicine for treating skin infections in cats and dogs . Its long-acting nature makes it particularly useful in ensuring compliance with treatment regimens.
Comparison with Similar Compounds
Cefovecin sodium is part of the cephalosporin class of antibiotics, which includes other compounds such as ceftriaxone, cefotaxime, and ceftazidime . Compared to these antibiotics, this compound is unique due to its long-acting properties, allowing for single-dose administration . This feature makes it particularly advantageous in veterinary medicine, where ensuring compliance with treatment regimens can be challenging.
Properties
CAS No. |
141195-77-9 |
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Molecular Formula |
C17H19N5NaO6S2 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C17H19N5O6S2.Na/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9;/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26);/b21-10-;/t9-,11+,15+;/m0./s1 |
InChI Key |
KFMRMRJGHFUFOV-VQWMGBAQSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)[O-].[Na+] |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O.[Na] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O.[Na] |
Synonyms |
(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-[(2S)-tetrahydro-2-furanyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt (1:1); [6R-[3(S*),6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]am |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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